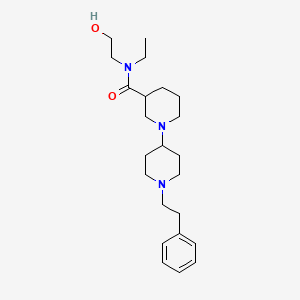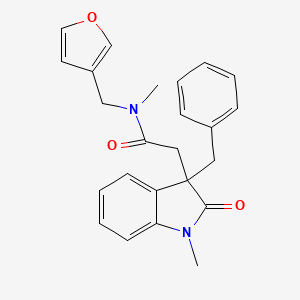
N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, also known as Etomidate, is a potent intravenous anesthetic agent that is widely used in clinical settings. The chemical structure of Etomidate includes two piperidine rings, which make it unique among other anesthetics. The purpose of
Mechanism of Action
N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide acts on the gamma-aminobutyric acid (GABA) receptor, which is the main inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to its receptor, leading to hyperpolarization of the neuronal membrane and inhibition of neurotransmitter release. This results in a state of unconsciousness and loss of sensation.
Biochemical and Physiological Effects:
N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has minimal effects on the cardiovascular system and does not cause significant respiratory depression. It also has a low incidence of nausea and vomiting compared to other anesthetic agents. However, it can cause adrenal suppression and inhibit cortisol synthesis, which can lead to adrenal insufficiency in critically ill patients.
Advantages and Limitations for Lab Experiments
N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide is commonly used in laboratory experiments to induce anesthesia in animal models. Its rapid onset and short duration of action make it an ideal choice for studies that require repeated induction of anesthesia. However, its use in animal experiments has been criticized due to its potential to cause adrenal suppression and alter the stress response.
Future Directions
The future directions for research on N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide include the development of new analogs with improved pharmacokinetic properties and fewer side effects. In addition, studies are needed to further elucidate the mechanism of action of N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide and its effects on the adrenal gland and stress response. Finally, the use of N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide in clinical practice should be further evaluated to determine its safety and efficacy in various patient populations.
Synthesis Methods
The synthesis of N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1-(2-phenylethyl)piperidine with ethyl chloroformate, followed by the addition of 2-hydroxyethylamine. The resulting product is purified through recrystallization to obtain pure N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide.
Scientific Research Applications
N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its anesthetic properties and has been used in various clinical settings. It is commonly used for the induction of anesthesia due to its rapid onset of action and short duration of effect. In addition, N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been used for sedation in critically ill patients and for the treatment of refractory status epilepticus.
properties
IUPAC Name |
N-ethyl-N-(2-hydroxyethyl)-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3O2/c1-2-25(17-18-27)23(28)21-9-6-13-26(19-21)22-11-15-24(16-12-22)14-10-20-7-4-3-5-8-20/h3-5,7-8,21-22,27H,2,6,9-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPERKZUTCWPCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)C1CCCN(C1)C2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5303235.png)

![1-{2-methyl-4-[(1R,9aR)-octahydro-2H-quinolizin-1-ylmethoxy]phenyl}ethanone](/img/structure/B5303237.png)
![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5303243.png)
![5-{2-[3-(2-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303259.png)
![N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide](/img/structure/B5303263.png)
![N-[(2-morpholin-4-yl-1,3-thiazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5303274.png)
![2-chloro-4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5303284.png)
![N-[4-(benzoylamino)-3-hydroxyphenyl]-2-thiophenecarboxamide](/img/structure/B5303288.png)
![(3S*,4S*)-4-(4-morpholinyl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5303295.png)
![N-{3-[({[3-(2,4-dichlorophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}benzamide](/img/structure/B5303305.png)
![N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5303307.png)
![3-(benzylthio)-6-(3-chloro-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5303318.png)
